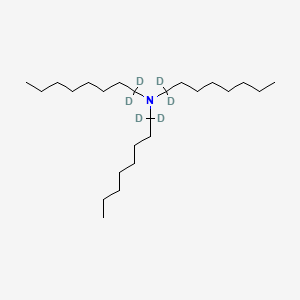
Trioctylamine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trioctylamine-d6 is a deuterium-labeled version of trioctylamine, a clear and colorless chemical compound belonging to the group of aliphatic amines and tertiary amines . The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study reaction mechanisms and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
Trioctylamine-d6 can be synthesized through the catalytic amination of octanol and ammonia under atmospheric pressure using a Ni-Cu catalyst supported on diatomite . The reaction involves the conversion of octanol to trioctylamine, with the key step being the reaction of dioctylamine with octanol . The optimal molar ratio of Ni to Cu for the catalyst is 1.25:1, achieving a conversion rate of 100% and a selectivity of 97.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst composition, to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Trioctylamine-d6 undergoes various chemical reactions, including:
Oxidation: Trioctylamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower amines.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include oxides, lower amines, and substituted amines, depending on the specific reaction conditions and reagents used .
科学研究应用
Trioctylamine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the extraction of carboxylic acids and precious metals, as well as in the formulation of detergents, fabric softeners, and antistatic agents
作用机制
The mechanism of action of trioctylamine-d6 involves its interaction with various molecular targets through hydrogen bonding and other intermolecular forces . In extraction processes, it forms complexes with carboxylic acids, facilitating their separation from aqueous solutions . The deuterium labeling allows for precise tracking of these interactions and pathways in scientific studies .
相似化合物的比较
Similar Compounds
Trioctylamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Dioctylamine: A related compound with two octyl groups, used in similar extraction and industrial applications.
Tetraoctylammonium Bromide: A quaternary ammonium compound used in phase transfer catalysis.
Uniqueness
Trioctylamine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are crucial .
属性
分子式 |
C24H51N |
|---|---|
分子量 |
359.7 g/mol |
IUPAC 名称 |
1,1-dideuterio-N,N-bis(1,1-dideuteriooctyl)octan-1-amine |
InChI |
InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3/i22D2,23D2,24D2 |
InChI 键 |
XTAZYLNFDRKIHJ-NXJGFHQPSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCC)N(C([2H])([2H])CCCCCCC)C([2H])([2H])CCCCCCC |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















